1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
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Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of pyrrolopyrimidine compounds and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds with similar structures to "1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone" includes the development of novel synthetic routes and structural analyses. For instance, the synthesis and spectroscopic characterization, including IR, NMR, and MS studies, of triazole derivatives have been reported. These studies often aim to elucidate the chemical structure and stability of such compounds, employing techniques like X-ray diffraction analysis and thermal analysis (TGA and DSC) for comprehensive structural elucidation (Govindhan et al., 2017).
Biological Activities
Several studies have explored the potential biological activities of triazole derivatives, focusing on their antibacterial, antifungal, and plant growth regulatory activities. For example, new 1H-1,2,4-triazole derivatives have been synthesized and screened for these activities, revealing that most compounds exhibit some level of biological activity (Jian‐Bing Liu et al., 2007). Similarly, the design and synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have shown moderate to high fungicidal activities against several phytopathogens, with some compounds displaying broad-spectrum antifungal activities (Hui Bai et al., 2020).
Chemical Sensors and Fluoroionophores
Triazole derivatives have also been investigated for their applications as chemical sensors and fluoroionophores. For instance, a study demonstrated the synthesis of a pyrrolidine constrained bipyridyl-dansyl ionophore-fluorophore conjugate through click chemistry, serving as a selective ratiometric and colorimetric chemosensor for aluminum ions based on internal charge transfer mechanisms (D. Maity & T. Govindaraju, 2010).
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-12-3-1-2-4-13(12)21-10-14(20)18-7-5-11(9-18)19-8-6-16-17-19/h1-4,6,8,11H,5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVXUAJWKBMLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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